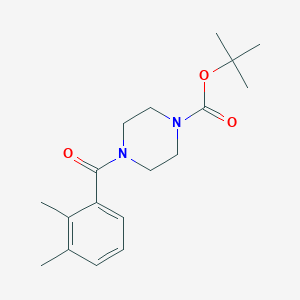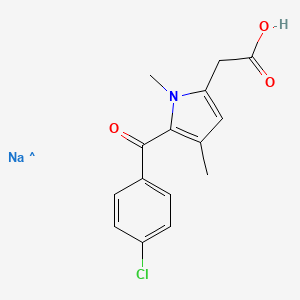
1H-Benzotriazole,5,7-dichloro-4-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzotriazole,5,7-dichloro-4-fluoro-: is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields such as medicinal chemistry, material sciences, and industrial processes. Benzotriazole derivatives, including 1H-Benzotriazole,5,7-dichloro-4-fluoro-, are recognized for their unique chemical properties, which make them valuable in the synthesis of complex molecules and in various biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzotriazole,5,7-dichloro-4-fluoro- typically involves the halogenation of benzotriazole derivatives. The process begins with the preparation of 1H-benzotriazole, which is then subjected to chlorination and fluorination reactions under controlled conditions. The reaction conditions often include the use of halogenating agents such as chlorine and fluorine sources, along with appropriate solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of 1H-Benzotriazole,5,7-dichloro-4-fluoro- follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzotriazole,5,7-dichloro-4-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Applications De Recherche Scientifique
Chemistry: 1H-Benzotriazole,5,7-dichloro-4-fluoro- is used as a building block in organic synthesis. Its unique reactivity makes it valuable in the preparation of complex heterocyclic compounds and in the development of new synthetic methodologies .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and as a probe for studying biochemical pathways. Its ability to interact with biological macromolecules makes it a useful tool in various biological assays .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been investigated for their potential anticancer, antiviral, and antimicrobial activities .
Industry: In industrial applications, 1H-Benzotriazole,5,7-dichloro-4-fluoro- is used as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials such as polymers and coatings .
Mécanisme D'action
The mechanism of action of 1H-Benzotriazole,5,7-dichloro-4-fluoro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and π-π stacking, with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Benzotriazole: The parent compound, known for its wide range of applications in corrosion inhibition and organic synthesis.
5-Chloro-1H-benzotriazole: A derivative with similar reactivity but different halogen substitution patterns.
4-Fluoro-1H-benzotriazole: Another derivative with fluorine substitution, used in similar applications
Uniqueness: 1H-Benzotriazole,5,7-dichloro-4-fluoro- is unique due to its specific halogen substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
Propriétés
Formule moléculaire |
C6H2Cl2FN3 |
|---|---|
Poids moléculaire |
206.00 g/mol |
Nom IUPAC |
5,7-dichloro-4-fluoro-2H-benzotriazole |
InChI |
InChI=1S/C6H2Cl2FN3/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H,(H,10,11,12) |
Clé InChI |
PPJIREYRHNIGMH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NNN=C2C(=C1Cl)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl ((3aS,7aR)-octahydropyrano[3,4-c]pyrrol-3a-yl)carbamate](/img/structure/B8650752.png)











![5-Nitro-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B8650857.png)
![2-amino-5-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Phenol](/img/structure/B8650863.png)
